Myristoylation-Dependent Inhibitory Activity: A Gain-of-Function Differentiation
The unmyristoylated RKRTLRRL peptide sequence possesses no inhibitory activity against the histone kinase activity of PKC or its catalytic fragment [1]. Myristoylation of this sequence transforms it into a potent inhibitor. This demonstrates that the myristoyl group is not merely a cell-penetration tag but is an essential functional group for acquiring inhibitory activity, a property that distinguishes it from unmodified peptide sequences [1][2].
| Evidence Dimension | Inhibitory Activity (Qualitative) |
|---|---|
| Target Compound Data | Potent Inhibitor (N-myristoyl-RKRTLRRL) |
| Comparator Or Baseline | No Inhibitory Activity (Unmyristoylated RKRTLRRL) |
| Quantified Difference | Gain of function from non-inhibitory to inhibitory |
| Conditions | PKC histone kinase assay and PKC catalytic fragment assay |
Why This Matters
Procuring the non-myristoylated sequence will not yield a functional PKC inhibitor, making N-myristoyl-RKRTLRRL a uniquely required tool for studies where the unmodified peptide would be an inactive control.
- [1] Ward, N. E., & O'Brian, C. A. (1993). Inhibition of protein kinase C by N-myristoylated peptide substrate analogs. Biochemistry, 32(44), 11903-11909. View Source
- [2] O'Brian, C. A., Ward, N. E., Liskamp, R. M., de Bont, D. B., & van Boom, J. H. (1991). A novel N-myristylated synthetic octapeptide inhibits protein kinase C activity and partially reverses murine fibrosarcoma cell resistance to adriamycin. Investigational New Drugs, 9(2), 169-179. View Source
